![molecular formula C7H15NO2 B3187283 7-Hydroxyheptanamide CAS No. 14565-12-9](/img/structure/B3187283.png)
7-Hydroxyheptanamide
Overview
Description
7-Hydroxyheptanamide (CAS# 14565-12-9) is a useful research chemical . It has a molecular weight of 145.20 and a molecular formula of C7H15NO2 . The compound contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
In the field of medicinal chemistry, 7-Hydroxyheptanamide has been synthesized as part of a series of ACY-1215 analogs based on a diphenylpyrimidine scaffold . The most potent compound in this series, 7-((4, 6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide, inhibited HDAC6 with an IC50 of 3.8 nM and showed 26-fold selectivity over HDAC1 .Molecular Structure Analysis
The molecular structure of 7-Hydroxyheptanamide includes 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The compound contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
7-Hydroxyheptanamide has a molecular weight of 145.20 and a molecular formula of C7H15NO2 . It has a complexity of 93.6, a topological polar surface area of 63.3, and an XLogP3 of -1.1 .Scientific Research Applications
- Research Findings :
Histone Deacetylase 6 (HDAC6) Inhibition
Ferrocene-Based HDAC Inhibition
Future Directions
Research on 7-Hydroxyheptanamide and related compounds is ongoing, particularly in the field of cancer treatment. For example, ACY-1215 analogs, which include 7-Hydroxyheptanamide, have shown promise as potent selective histone deacetylases 6 inhibitors . This suggests potential future directions for the use of 7-Hydroxyheptanamide in the development of new antitumor agents .
Mechanism of Action
Target of Action
7-Hydroxyheptanamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique isozyme in the HDAC family that mainly exists in the cytoplasm and exhibits distinctive characteristics . It plays a crucial role in cancer treatment, and the development of selective HDAC6 inhibitors has attracted significant attention in recent years .
Mode of Action
7-Hydroxyheptanamide interacts with HDAC6 by inhibiting its activity . HDACs are enzymes that remove acetyl groups from the amino-terminal lysine residues of histones and non-histone proteins . By inhibiting HDAC6, 7-Hydroxyheptanamide can interfere with the deacetylation process, leading to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of HDAC6 by 7-Hydroxyheptanamide affects various biochemical pathways. HDAC6 has two tandem catalytic domains that directly act on a host of cytosolic proteins and substrates such as α- and β-tubulin, heat shock protein, assembled microtubules, and cortactin . The inhibition of HDAC6 can therefore impact these proteins and the pathways they are involved in .
Result of Action
The inhibition of HDAC6 by 7-Hydroxyheptanamide can lead to promising antiproliferative activities against different tumor cell lines . This suggests that 7-Hydroxyheptanamide could potentially be used as a therapeutic agent in cancer treatment .
properties
IUPAC Name |
7-hydroxyheptanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-7(10)5-3-1-2-4-6-9/h9H,1-6H2,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYCYMZFCPELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319061 | |
Record name | 7-Hydroxyheptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyheptanamide | |
CAS RN |
14565-12-9 | |
Record name | 7-Hydroxyheptanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14565-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyheptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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